1-ethyl-1H-pyrazole-3-sulfonyl chloride
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Overview
Description
1-ethyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This compound is notable for its sulfonyl chloride functional group, which imparts unique reactivity and utility in various chemical processes. Pyrazole derivatives, including this compound, are widely studied due to their diverse applications in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1H-pyrazole-3-sulfonyl chloride typically involves the sulfonation of 1-ethyl-1H-pyrazole. One common method includes the reaction of 1-ethyl-1H-pyrazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the pyrazole ring. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and reduction: The pyrazole ring can participate in oxidation or reduction reactions, altering the electronic properties and reactivity of the compound.
Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
1-ethyl-1H-pyrazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal chemistry: It is used as a building block for synthesizing various bioactive molecules, including potential drug candidates.
Agrochemicals: The compound is employed in the synthesis of herbicides, fungicides, and insecticides.
Material science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological research: The compound serves as a tool for studying enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrazole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as proteins, by forming covalent bonds with nucleophilic residues (e.g., lysine or cysteine). This modification can alter the function or activity of the target molecule, providing insights into biological processes and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-3-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
1-phenyl-1H-pyrazole-3-sulfonyl chloride: Contains a phenyl group, offering different electronic and steric properties.
1-ethyl-1H-pyrazole-4-sulfonyl chloride: Sulfonyl chloride group at the 4-position instead of the 3-position.
Uniqueness
1-ethyl-1H-pyrazole-3-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
1-ethylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-2-8-4-3-5(7-8)11(6,9)10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZJWVSUTZJMII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-44-7 |
Source
|
Record name | 1-ethyl-1H-pyrazole-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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